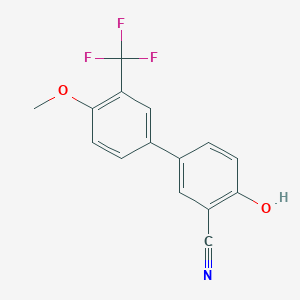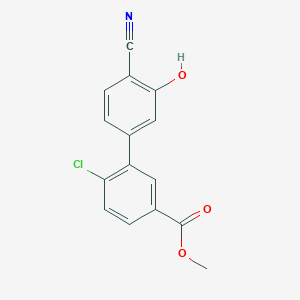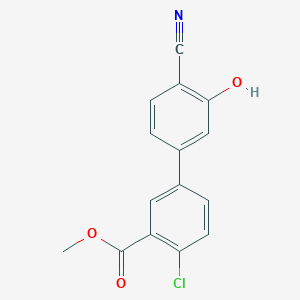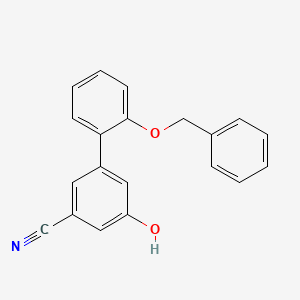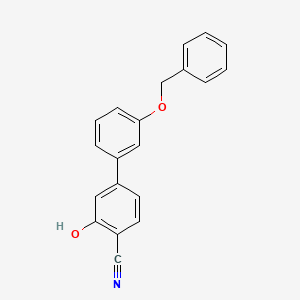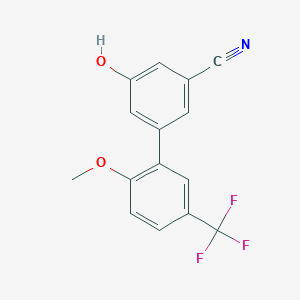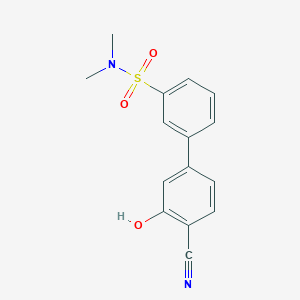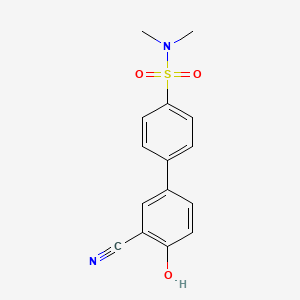
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (hereafter referred to as 3-CN-5-3-NDS) is a chemical compound that has a range of scientific and industrial applications. It is a white crystalline solid with a melting point of 93-94°C and a boiling point of 260°C. It is soluble in water, alcohol, and other organic solvents. 3-CN-5-3-NDS is widely used in synthetic organic chemistry, as a reagent for the synthesis of various compounds, and as a catalyst in the production of various polymers. It has also been used in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-CN-5-3-NDS is not fully understood, but it is believed to involve the formation of a covalent bond between the 3-cyano group and the 3-N,N-dimethylsulfamoylphenyl group. This bond is then further stabilized by hydrogen bonding, leading to the formation of a stable product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-5-3-NDS are not well understood. However, studies have shown that it can be used as a reagent in the synthesis of various compounds, including peptides, nucleotides, and other organic molecules. In addition, it has been used in the synthesis of various polymers, such as polystyrene, polypropylene, and polyethylene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-CN-5-3-NDS in lab experiments include its low cost, its ease of use, and its high reactivity. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 3-CN-5-3-NDS is highly toxic and should be handled with care. In addition, it is important to ensure that the reaction is carried out in anhydrous conditions, as the presence of water can lead to the formation of unwanted by-products.
Direcciones Futuras
There are a number of potential future directions for the use of 3-CN-5-3-NDS. These include its use in the synthesis of novel pharmaceuticals, dyes, and other industrial chemicals. In addition, it could be used as a catalyst in the production of various polymers. It could also be used in the synthesis of peptides, nucleotides, and other organic molecules. Finally, further research could be conducted to better understand the biochemical and physiological effects of 3-CN-5-3-NDS.
Métodos De Síntesis
3-CN-5-3-NDS is synthesized via a reaction between 3-cyano-4-chlorophenol and 3-N,N-dimethylsulfamoylphenylmagnesium bromide. This reaction is typically carried out in anhydrous acetonitrile at a temperature of 0-5°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by recrystallization.
Aplicaciones Científicas De Investigación
3-CN-5-3-NDS has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides, nucleotides, and other organic molecules. It has also been used in the synthesis of various polymers, such as polystyrene, polypropylene, and polyethylene. In addition, 3-CN-5-3-NDS has been used in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Propiedades
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-5-3-4-12(9-15)13-6-11(10-16)7-14(18)8-13/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJECKBEFWBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

